ethyl (R)-4-(1-hydroxyethyl)benzoate
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Overview
Description
Ethyl ®-4-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a hydroxyethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-4-(1-hydroxyethyl)benzoate typically involves the esterification of ®-4-(1-hydroxyethyl)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(R)-4-(1-hydroxyethyl)benzoic acid+ethanolacid catalystethyl (R)-4-(1-hydroxyethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl ®-4-(1-hydroxyethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-4-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl ®-4-(1-oxoethyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl ®-4-(1-hydroxyethyl)benzyl alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Ethyl ®-4-(1-oxoethyl)benzoate
Reduction: Ethyl ®-4-(1-hydroxyethyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl ®-4-(1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and hydrolases.
Industry: It is used in the production of specialty chemicals, such as fragrances and flavoring agents, due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl ®-4-(1-hydroxyethyl)benzoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage. The molecular targets and pathways involved in its action are primarily related to its ability to undergo hydrolysis and subsequent interactions with biological molecules.
Comparison with Similar Compounds
Ethyl ®-4-(1-hydroxyethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxyethyl group, making it less reactive in certain chemical transformations.
Methyl ®-4-(1-hydroxyethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl ®-4-(1-hydroxyethyl)benzyl alcohol:
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-[(1R)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3/t8-/m1/s1 |
InChI Key |
FENLSHVHNCZLIS-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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